5-Methyl-3-(trifluoromethyl)isoxazole
Overview
Description
5-Methyl-3-(trifluoromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets based on their chemical diversity
Biochemical Pathways
Isoxazole derivatives are known to bind to biological targets, influencing various biochemical pathways
Result of Action
Isoxazole derivatives are known for their significant biological interests, including anticancer, antibacterial, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
Isoxazole derivatives are known to show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The specific enzymes, proteins, and other biomolecules that 5-Methyl-3-(trifluoromethyl)isoxazole interacts with are yet to be identified.
Cellular Effects
Some isoxazole derivatives have shown anticancer activity against human breast cancer cell-lines
Molecular Mechanism
It is known that isoxazole synthesis often involves Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole can be achieved through several methods. One common approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine
Another method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction typically requires refluxing methanolic conditions for several hours to yield the desired isoxazole derivative.
Industrial Production Methods
Industrial production of this compound often employs catalyst-free and microwave-assisted one-pot methods . These methods are advantageous due to their efficiency, reduced reaction times, and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Methyl-3-(trifluoromethyl)isoxazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
3-(Trifluoromethyl)isoxazole: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
5-Methyl-3-(trifluoromethyl)isoxazole is unique due to the presence of both the methyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO/c1-3-2-4(9-10-3)5(6,7)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSCGVOQVRTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406117 | |
Record name | SBB039333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-03-9 | |
Record name | SBB039333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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